Blestriarene B
Overview
Description
Blestriarene B is an organic compound known for its potential biological activities. It is a fused ring aromatic compound with the molecular formula C30H24O6 and a molecular weight of 480.51 g/mol . This compound appears as a white to light yellow solid and is insoluble in water but can dissolve in organic solvents such as ethanol and dimethylformamide . This compound is primarily extracted from specific marine organisms like sponges and sea anemones .
Scientific Research Applications
Blestriarene B has shown potential in various scientific research applications, including:
Chemistry: Used as a model compound for studying aromaticity and reaction mechanisms.
Biology: Investigated for its antibacterial, anti-inflammatory, and anti-tumor activities.
Industry: Limited industrial applications due to its complex synthesis and extraction processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Blestriarene B can be synthesized in the laboratory through complex synthetic methods. One common approach involves the use of phenanthrene derivatives as starting materials, followed by a series of chemical reactions including oxidation, reduction, and cyclization .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis and limited practical applications . Most of the available this compound is obtained through extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions: Blestriarene B undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydro derivatives .
Mechanism of Action
The mechanism of action of Blestriarene B involves its interaction with cellular targets, leading to various biological effects. It is known to inhibit the growth of bacteria by disrupting cell membrane integrity and interfering with essential metabolic pathways . In cancer cells, this compound can induce apoptosis through the activation of specific signaling pathways .
Comparison with Similar Compounds
- Blestriarene A: Similar structure but different biological activities.
- Coelonin: Another biphenanthrene with distinct pharmacological properties.
- Shancidin: Known for its antibacterial properties .
Properties
IUPAC Name |
1-(2,7-dihydroxy-4-methoxy-9,10-dihydrophenanthren-1-yl)-4-methoxyphenanthrene-2,7-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O6/c1-35-25-13-23(33)29(21-7-3-15-11-17(31)5-9-19(15)27(21)25)30-22-8-4-16-12-18(32)6-10-20(16)28(22)26(36-2)14-24(30)34/h3,5-7,9-14,31-34H,4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCDZCVHGDFKNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C(=C1)O)C3=C4C=CC5=C(C4=C(C=C3O)OC)C=CC(=C5)O)CCC6=C2C=CC(=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331911 | |
Record name | Blestriarene B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127211-03-4 | |
Record name | [1,1′-Biphenanthrene]-2,2′,7,7′-tetrol, 9,10-dihydro-4,4′-dimethoxy-, (-)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127211-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Blestriarene B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90331911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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